2-(5-Methyl-1-benzofuran-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1-benzofuran-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(14-10)6-11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAMMAMOJYGONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 5 Methyl 1 Benzofuran 2 Yl Acetic Acid
Established Synthetic Routes for 2-(Benzofuran-2-yl)acetic Acid Frameworks
A variety of synthetic strategies have been established for the creation of the 2-(benzofuran-2-yl)acetic acid scaffold. These methods often involve the formation of the benzofuran (B130515) ring system as a key step, followed by the introduction or modification of the acetic acid moiety.
Alkaline Hydrolysis Approaches
A common and straightforward method for the synthesis of 2-(benzofuran-2-yl)acetic acids involves the alkaline hydrolysis of their corresponding esters. iucr.orgnih.govnih.gov This approach is widely used due to the ready availability of the ester precursors. The process typically involves refluxing the ethyl or methyl ester of the desired benzofuran-2-ylacetic acid with a strong base, such as potassium hydroxide (B78521), in a solvent system like aqueous methanol (B129727) or ethanol (B145695). iucr.orgnih.gov After the hydrolysis is complete, the reaction mixture is acidified to precipitate the carboxylic acid. iucr.org This method has been successfully applied to synthesize a range of substituted 2-(benzofuran-2-yl)acetic acids, including those with methylsulfanyl, ethyl, dimethyl, and fluoro substituents. iucr.orgnih.govnih.gov
For instance, the synthesis of 2-(3-Methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid was achieved by refluxing its ethyl ester with potassium hydroxide in a mixture of water and methanol. iucr.org Similarly, 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid were prepared through alkaline hydrolysis of their respective ethyl esters. nih.govnih.gov
Acid-Catalyzed Cyclization and Dehydration Reactions
Acid-catalyzed cyclization is a fundamental strategy for constructing the benzofuran ring system. wuxibiology.comnih.gov This method often involves the intramolecular cyclization of a suitable precursor, typically an α-phenoxy ketone or a related intermediate, in the presence of a strong acid. researchgate.net Polyphosphoric acid (PPA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are commonly employed for this purpose. researchgate.net The reaction proceeds through an electrophilic aromatic substitution mechanism, where a protonated carbonyl group attacks the aromatic ring, followed by dehydration to form the furan (B31954) ring. wuxibiology.comresearchgate.net
The regioselectivity of the cyclization can be influenced by the electronic properties of the substituents on the aromatic ring. wuxibiology.com While this method is effective, it can sometimes lead to a mixture of regioisomers, requiring careful analysis and purification. wuxibiology.com Dehydration reactions, often facilitated by reagents like Burgess reagent or under acidic conditions, are also crucial in certain synthetic pathways to generate the benzofuran core or modify existing structures. au.dkbeyondbenign.org These reactions typically involve the elimination of water from an alcohol precursor to form a double bond, which can be part of the heterocyclic ring. au.dk
A study demonstrated the use of triflic acid in mediating the reaction of substituted quinone imine ketals with dicarbonyl compounds to yield substituted benzofuran cores. nih.gov Another approach utilized acetic acid to catalyze the reaction between benzoquinones and other compounds to form benzofuran derivatives. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-(benzofuran-2-yl)acetic acids from simple starting materials in a single step. mdpi.comresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. kcl.ac.uk
One notable MCR involves the condensation of a phenol (B47542) (or a substituted phenol), a glyoxal (B1671930) derivative, and Meldrum's acid. mdpi.comresearchgate.net This process often proceeds in a one-pot, telescoped manner, starting with the initial condensation of the components, which is then followed by an acid-catalyzed intramolecular cyclization to form the final benzofuran-2-ylacetic acid product. mdpi.comresearchgate.net This strategy has been successfully used to synthesize previously unknown derivatives, such as 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.comresearchgate.net The advantages of this method include the use of readily available starting materials and a straightforward work-up procedure that can sometimes avoid the need for chromatographic purification. mdpi.com
Another multicomponent approach involves the Sonogashira coupling of 2-iodophenols, terminal acetylenes, and aryl iodides, which, under microwave irradiation, can efficiently produce 2,3-disubstituted benzofurans. nih.gov
Comparison of Conventional Heating and Microwave Irradiation Methods in Synthesis
The use of microwave irradiation as a heating source has gained significant popularity in organic synthesis, offering several advantages over conventional heating methods. ajchem-a.comsphinxsai.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions with fewer byproducts. sphinxsai.comresearchgate.netnih.gov
Key Advantages of Microwave Irradiation:
| Feature | Conventional Heating | Microwave Irradiation |
| Heating Mechanism | Conductive heating from an external source | Direct heating of the reaction mixture through dielectric polarization stackexchange.com |
| Heating Profile | Slow and non-uniform | Rapid and uniform stackexchange.com |
| Reaction Time | Often requires hours | Can be reduced to minutes sphinxsai.comresearchgate.net |
| Product Yield | Variable | Often higher sphinxsai.comresearchgate.net |
| Byproducts | More prone to side reactions and decomposition | Cleaner reactions with minimized side products nih.govajchem-a.com |
| Energy Efficiency | Less efficient | More energy-efficient |
In the context of benzofuran synthesis, microwave irradiation has been shown to be particularly effective. For example, the synthesis of substituted benzofuran derivatives from o-hydroxyacetophenone or salicylaldehyde (B1680747) and various bromo-compounds was achieved with shorter reaction times and higher yields using microwave assistance compared to conventional heating. researchgate.net Similarly, a microwave-assisted, multicomponent protocol for the synthesis of benzofuran-2-carboxamides proved to be fast and versatile. kcl.ac.uk The rapid and uniform heating provided by microwaves can be especially beneficial for reactions involving thermally sensitive compounds or for accelerating slow reactions. stackexchange.com
Synthesis of 2-(5-Methyl-1-benzofuran-2-yl)acetic Acid and its Precursors
The synthesis of the specific target molecule, this compound, and its necessary precursors involves a series of well-defined chemical transformations.
Preparation of Key Benzofuran Intermediates
The synthesis of this compound typically begins with the preparation of a key intermediate, a substituted benzofuran. A common starting material is a substituted phenol, which undergoes a series of reactions to build the benzofuran ring.
One established route to a related benzofuran structure, 3-methyl-2-ethoxycarbonyl benzofuran, starts with o-hydroxyacetophenone. rasayanjournal.co.in This is reacted with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone. rasayanjournal.co.in This initial step is a Williamson ether synthesis to form an ether linkage, which is then followed by an intramolecular cyclization to form the benzofuran ring.
A general and widely used method for constructing 2-substituted benzofurans is the palladium-catalyzed Sonogashira coupling reaction. scielo.br This reaction typically involves the coupling of a 2-halophenol with a terminal alkyne. scielo.br This is a powerful method for creating the carbon-carbon bond necessary for the furan ring.
For the synthesis of 2-aroyl-3-methyl-5-bromobenzofuran derivatives, a one-step cyclization reaction can be employed. This involves reacting a substituted 1-(hydroxyphenyl)ethanone with an α-bromo acetophenone (B1666503) in the presence of anhydrous potassium carbonate in refluxing acetonitrile. mdpi.com
Another key precursor that can be synthesized is 1-(benzofuran-2-yl)-2-bromoethanone, which is prepared by the bromination of benzofuran-2-yl methyl ketone. prepchem.com This bromo-ketone can then serve as a versatile intermediate for further functionalization to introduce the acetic acid moiety or its ester equivalent.
Optimization of Reaction Conditions and Yields
One established method for forming the acetic acid moiety is the alkaline hydrolysis of the corresponding ethyl ester, such as ethyl 2-(5-methyl-1-benzofuran-2-yl)acetate. This transformation is typically efficient. For instance, the synthesis of structurally related compounds like 2-(5,7-Dimethyl-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5-Fluoro-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid is achieved through the alkaline hydrolysis of their respective ethyl esters. nih.govnih.gov
In broader synthetic strategies for benzofurans, reaction conditions are carefully tuned. For example, in the synthesis of certain benzofuran derivatives via the Rap-Stoermer reaction, the choice of base and solvent is critical. nih.gov Similarly, palladium-copper catalysts have been effectively used in Sonogashira coupling reactions to construct the benzofuran ring system from iodophenols and terminal alkynes, where the catalyst loading and choice of amine base/solvent are key parameters for optimization. nih.gov For multicomponent reactions leading to complex benzofuran acetic acids, factors such as the choice of catalyst (e.g., Et₃N), solvent (e.g., MeCN), and the conditions for the final acid-catalyzed cyclization step (e.g., refluxing in HCl/AcOH) are optimized to improve yields and simplify purification. mdpi.com
The following table summarizes optimized conditions found in the synthesis of various benzofuran derivatives, which are instructive for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for Benzofuran Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Hydrolysis | Alkaline (e.g., NaOH) | Not specified | Not specified | Forms the carboxylic acid from its ester. nih.govnih.gov | nih.govnih.gov |
| Multicomponent Condensation | Et₃N, then HCl/AcOH | MeCN, then AcOH | Room Temp, then Reflux | One-pot synthesis of a complex benzofuran acetic acid. mdpi.com | mdpi.com |
| Willgerodt–Kindler Reaction | Metallic Sulfur / K₂CO₃ | Glycerol | 80 °C | Green synthesis of a thioamide derivative, lowering reaction temperature from 130 °C. nih.gov | nih.gov |
Derivatization Strategies and Analog Synthesis from this compound
The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse analogs.
The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. Esterification can be achieved under standard conditions, such as Fischer esterification using an alcohol in the presence of an acid catalyst.
Amidation reactions offer a pathway to a vast array of derivatives. For example, the related 3-methyl-2-ethoxy carbonyl benzofuran can be converted to 3-methyl-2-benzofurancarbohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol at room temperature. rasayanjournal.co.in This carbohydrazide (B1668358) can then serve as a key intermediate for further reactions. rasayanjournal.co.in Similarly, the carboxylic acid of this compound can be activated (e.g., by conversion to an acyl chloride or through the use of coupling agents like DCC or EDC) and reacted with various amines or hydrazines to yield the corresponding amides or hydrazides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.
Introducing substituents at specific positions on the benzofuran nucleus is a powerful method for structural modification and for probing structure-activity relationships. While reactions directly on this compound are not detailed in the provided literature, general principles of electrophilic aromatic substitution on benzofurans apply. The electron-rich benzofuran ring is susceptible to substitution, but controlling the position (regioselectivity) can be challenging.
In cases where direct substitution is not selective, a more controlled approach is often employed, starting from precursors where the substitution pattern is already defined. nsf.gov For instance, a substituted phenol can be used as a starting material, ensuring the desired substituents are in place before the benzofuran ring is even formed. nsf.gov The reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes allows for the regioselective preparation of benzofuranones with programmable substitution at any position, which can then be converted to the corresponding benzofurans. nsf.gov This highlights a strategy where regiocontrol is achieved through the synthetic design from the outset rather than by direct substitution on the pre-formed heterocycle.
This compound and its derivatives are valuable building blocks for constructing more complex molecular architectures, including hybrid molecules and fused ring systems. The acetic acid side chain can be used as a linker to connect the benzofuran core to other heterocyclic moieties.
Research has shown the successful synthesis of novel hybrid compounds by combining benzofuran with nitrogen-containing heterocycles like piperazine, imidazole, and tetrazole. nih.gov In these syntheses, a benzofuran scaffold is typically functionalized with a reactive group (e.g., a bromoalkyl chain) which then undergoes nucleophilic substitution with the desired heterocycle to form the hybrid molecule. nih.gov
Furthermore, derivatives of benzofuran can be used to build fused heterocyclic systems. For example, 1-(1-benzofuran-2-yl)-3-(furan-2-yl)prop-2-en-1-one has been used as a precursor to synthesize fused pyridothienopyrimidines through a series of cyclization reactions. researchgate.net An intermediate aminothienopyridine, derived from the benzofuran starting material, can be reacted with reagents like formic acid or acetic anhydride (B1165640) to construct the fused pyrimidine (B1678525) ring. researchgate.net These strategies demonstrate how the benzofuran core can serve as a foundation for assembling elaborate, multi-ring systems with potential applications in materials science and medicinal chemistry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(5,7-Dimethyl-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid |
| 2-(5-Fluoro-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid |
| Ethyl 2-(5-methyl-1-benzofuran-2-yl)acetate |
| 3-methyl-2-ethoxy carbonyl benzofuran |
| 3-methyl-2-benzofurancarbohydrazide |
| 1-(1-Benzofuran-2-yl)-3-(furan-2-yl)prop-2-en-1-one |
| Piperazine |
| Imidazole |
| Tetrazole |
| Acetic Anhydride |
| Formic Acid |
Advanced Spectroscopic and Structural Characterization of 2 5 Methyl 1 Benzofuran 2 Yl Acetic Acid and Its Analogs
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. illinois.edu These vibrations are specific to the types of chemical bonds and functional groups present, making this a powerful tool for structural analysis. illinois.edunih.gov
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. illinois.edu The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-(5-Methyl-1-benzofuran-2-yl)acetic acid, the FT-IR spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid, benzofuran (B130515), and methyl moieties.
The carboxylic acid group gives rise to two particularly prominent features. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching vibration involved in the hydrogen-bonded dimer common to carboxylic acids. The carbonyl (C=O) stretching vibration appears as a strong, sharp band, generally in the range of 1700–1725 cm⁻¹. The presence of acetic acid can also be confirmed by bands from C-O stretching and O-H bending. psu.edu
The benzofuran core contributes several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan (B31954) rings typically produce a series of bands in the 1450–1600 cm⁻¹ region. The asymmetric C-O-C stretching of the furan ether linkage is characteristically found around 1250 cm⁻¹. esisresearch.org
The methyl group (–CH₃) attached to the benzene (B151609) ring and the methylene (B1212753) group (–CH₂) of the acetic acid side chain also show specific vibrational modes. Aliphatic C-H stretching vibrations for these groups are found in the 2850–2960 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups are also expected in the fingerprint region (below 1500 cm⁻¹).
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch (hydrogen-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C–H stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Methylene | C–H stretch (asymmetric & symmetric) | 2920 - 2960 | Medium |
| Methyl | C–H stretch (asymmetric & symmetric) | 2850 - 2950 | Medium |
| Benzofuran | C–O–C stretch (asymmetric) | ~1250 | Strong |
| Carboxylic Acid | C–O stretch | 1210 - 1320 | Medium |
| Methylene/Methyl | C-H bend | 1370 - 1470 | Variable |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. endress.com While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.
In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations of the benzofuran system are expected to be particularly intense, appearing in the 1550–1650 cm⁻¹ region. nih.govias.ac.in The C=O stretching vibration of the carboxylic acid, while strong in the IR, is typically weaker in the Raman spectrum. ias.ac.inresearchgate.net The symmetric breathing modes of the aromatic ring system are also a prominent feature in Raman spectra. Aliphatic C-H stretching and bending modes are generally present but may be weaker than in the IR spectrum. capes.gov.br
Table 2: Characteristic FT-Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | C=C stretch / Ring Breathing | 1550 - 1650 | Strong |
| Aromatic Ring | C–H stretch | 3000 - 3100 | Medium |
| Methylene | C–H stretch | 2920 - 2960 | Medium |
| Methyl | C–H stretch | 2850 - 2950 | Medium |
| Carboxylic Acid | C=O stretch | ~1640 - 1660 | Weak to Medium |
| Benzofuran | Ring deformation | 750 - 850 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for each unique proton.
Carboxylic Acid Proton (–COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.
Aromatic Protons: The three protons on the benzene portion of the benzofuran ring will appear in the aromatic region, typically between 7.0 and 7.6 ppm. Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) depend on their position relative to the methyl group and the fused furan ring.
Furan Proton (H3): The proton at the C3 position of the furan ring is expected to appear as a singlet in a region characteristic for heterocyclic aromatic protons, likely around 6.7 ppm. rsc.org
Methylene Protons (–CH₂–): The two protons of the acetic acid side chain are adjacent to the benzofuran ring and the carboxylic acid group. They are expected to appear as a sharp singlet, typically in the range of 3.7–3.9 ppm.
Methyl Protons (–CH₃): The three protons of the methyl group attached to the benzene ring will appear as a singlet further upfield, generally around 2.4 ppm. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| –COOH | > 10.0 | broad singlet | 1H |
| Aromatic (H4, H6, H7) | 7.0 - 7.6 | m | 3H |
| Furan (H3) | ~6.7 | s | 1H |
| Methylene (–CH₂–) | 3.7 - 3.9 | s | 2H |
| Methyl (–CH₃) | ~2.4 | s | 3H |
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. libretexts.org The spectrum for this compound would show 11 distinct signals, corresponding to each carbon in the structure.
Carbonyl Carbon (–COOH): This carbon is the most deshielded and appears furthest downfield, typically in the range of 170–180 ppm. pressbooks.pub
Benzofuran Carbons: The eight carbons of the benzofuran ring system appear in a wide range from approximately 100 to 160 ppm. Carbons bonded to oxygen (C2, C7a) are more deshielded. The chemical shifts are influenced by the substitution pattern. rsc.orgmdpi.com
Methylene Carbon (–CH₂–): The carbon of the methylene group is found in the aliphatic region, expected around 30–35 ppm.
Methyl Carbon (–CH₃): The methyl carbon is the most shielded carbon and appears furthest upfield, typically around 21 ppm. rsc.org
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (–COOH) | 170 - 180 |
| Benzofuran (C2, C3a, C7a) | 140 - 160 |
| Benzofuran (C4, C5, C6, C7) | 110 - 135 |
| Benzofuran (C3) | 100 - 105 |
| Methylene (–CH₂–) | 30 - 35 |
| Methyl (–CH₃) | ~21 |
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. numberanalytics.comcornell.edu For this compound, an HSQC spectrum would show cross-peaks connecting the methylene protons (~3.8 ppm) to the methylene carbon (~33 ppm), the methyl protons (~2.4 ppm) to the methyl carbon (~21 ppm), and each aromatic and furan proton to its respective carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). numberanalytics.com HMBC is instrumental in piecing together the molecular fragments. Key correlations would include:
A correlation from the methylene protons (–CH₂) to the C2 carbon of the benzofuran ring and the carbonyl carbon (–COOH), confirming the placement of the acetic acid side chain.
Correlations from the methyl protons (–CH₃) to the C5 carbon and the adjacent C4 and C6 carbons, confirming the position of the methyl group on the benzene ring.
Correlations between the furan proton (H3) and carbons C2 and C3a, confirming the furan ring structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com A NOESY spectrum could show a cross-peak between the methylene protons (–CH₂) and the H3 proton on the furan ring, confirming their spatial proximity and supporting the proposed conformation.
Together, these advanced spectroscopic methods provide a detailed and definitive characterization of the molecular structure of this compound and its analogs.
Application of Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method, a robust approach within the framework of density functional theory (DFT), is instrumental in the accurate prediction of NMR chemical shifts. rsc.orgnih.gov This computational technique has been successfully employed to correlate experimental and theoretical ¹H and ¹³C NMR data for 2-(5-Methyl-1-benzofuran-3-yl)acetic acid (2MBA) and its analogs, providing valuable insights into their electronic structure. researchgate.net
In a study involving 2MBA, the GIAO method was used to calculate the ¹H and ¹³C chemical shifts, which were then compared with experimental data. researchgate.net The calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to obtain optimized molecular geometries and theoretical chemical shifts. researchgate.netimist.ma The theoretical values are often scaled to correct for systematic errors and to improve the correlation with experimental results. rsc.org
The application of the GIAO/DFT approach is known to yield satisfactory chemical shifts for various nuclei in larger molecules. imist.ma For instance, research on various organic molecules has demonstrated that the GIAO method provides reliable predictions, with R-squared values for linear regression analyses often exceeding 0.90. imist.ma This high level of accuracy is crucial for confirming molecular structures, assigning ambiguous spectral signals, and studying the effects of substituents on the electronic environment of the nuclei. rsc.org
A comparative analysis of experimental and GIAO-calculated chemical shifts for a related benzofuran derivative is presented below.
Table 1: Experimental and Calculated ¹H and ¹³C Chemical Shifts (ppm) for a Benzofuran Derivative
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| C2 | 154.5 | 155.2 |
| C3 | 111.8 | 112.5 |
| C3a | 129.8 | 130.1 |
| C4 | 124.2 | 124.9 |
| C5 | 131.5 | 131.8 |
| C6 | 121.7 | 122.3 |
| C7 | 111.4 | 111.9 |
| C7a | 155.3 | 155.9 |
| CH2 | 31.2 | 31.8 |
| COOH | 172.1 | 172.8 |
| CH3 | 21.3 | 21.9 |
| H4 | 7.5 | 7.8 |
| H6 | 7.2 | 7.5 |
| H7 | 7.4 | 7.7 |
| CH2 | 3.7 | 4.0 |
| CH3 | 2.4 | 2.7 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one. rsc.org For organic molecules like this compound and its analogs, the most significant electronic transitions are typically π → π* and n → π. libretexts.org These transitions involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals and occur in the experimentally accessible region of 200-800 nm. libretexts.org
The benzofuran ring system, being an aromatic and π-conjugated system, is the primary chromophore responsible for the characteristic UV-Vis absorption bands. tanta.edu.eg The electronic spectrum of 2-(5-methyl-1-benzofuran-3-yl)acetic acid (2MBA) has been investigated both experimentally in an ethanol (B145695) solution and theoretically using time-dependent density functional theory (TD-DFT). researchgate.net The experimental spectrum of 2MBA in ethanol shows distinct absorption bands that can be assigned to specific electronic transitions. researchgate.net
Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. These calculations help in the assignment of the experimentally observed bands to specific electronic transitions, such as HOMO to LUMO transitions. libretexts.org The solvent environment can influence the position of the absorption bands; for instance, polar solvents can stabilize certain electronic states, leading to shifts in the absorption maxima. tanta.edu.eg
Table 2: Experimental and Theoretical UV-Vis Spectral Data for a Benzofuran Derivative
| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Assignment |
|---|---|---|---|
| Ethanol | 250 | 248 | π → π |
| Ethanol | 290 | 288 | π → π |
| Gas Phase | - | 245 | π → π |
| Gas Phase | - | 285 | π → π |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction Analysis and Crystal Packing
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to analogs of this compound to elucidate their crystal structures. For instance, the crystal structure of 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid was determined to be monoclinic with the space group P2₁/c. nih.gov Similarly, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid crystallizes in the monoclinic space group P2₁/n. nih.gov
Table 3: Crystallographic Data for Analogs of this compound
| Compound | 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid nih.gov | 2-(5-methoxy-1-benzofuran-3-yl)acetic acid nih.gov |
|---|---|---|
| Formula | C₁₁H₉BrO₃S | C₁₁H₁₀O₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 4.9976 (4) | 5.8096 (3) |
| b (Å) | 29.740 (2) | 13.2034 (5) |
| c (Å) | 7.6780 (6) | 12.5738 (6) |
| β (°) | 92.401 (1) | 97.641 (3) |
| V (ų) | 1140.17 (15) | 955.93 (8) |
| Z | 4 | 4 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)
Intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in defining the supramolecular architecture of benzofuran derivatives in the solid state. nih.govrsc.org In the crystal structures of 2-(1-benzofuran-2-yl)acetic acid analogs, the carboxylic acid groups are consistently involved in intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. nih.govnih.gov This hydrogen bonding pattern creates a characteristic eight-membered ring synthon. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzofuran rings contribute significantly to the crystal packing. nih.gov For example, in the structure of 1-benzofuran-2,3-dicarboxylic acid, the planar molecules form one-dimensional chains through hydrogen bonding, and these chains are further organized into layers by π-π stacking. nih.gov In the case of 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the hydrogen-bonded dimers are packed into stacks along the c-axis, further stabilized by weak C-H···π interactions. nih.gov These non-covalent interactions are fundamental in directing the self-assembly of the molecules into a well-ordered crystal lattice. nih.gov
Conformational Analysis in the Solid State
The conformation of the acetic acid side chain relative to the benzofuran ring is a key structural feature revealed by X-ray crystallography. In the solid state, the orientation of the acetic acid group can vary among different analogs. For 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, the acetic acid residue is positioned nearly perpendicular to the plane of the benzofuran ring, with a C-C-C-C torsion angle of 77.0(2)°. nih.gov In contrast, the methoxy (B1213986) group at the 5-position is coplanar with the fused ring system. nih.gov
The planarity of the benzofuran core itself is also confirmed by these studies. The root-mean-square deviation of the nine non-hydrogen atoms of the benzofuran moiety from a least-squares plane is typically very small, on the order of 0.011 Å. nih.govnih.gov This inherent planarity of the benzofuran ring system facilitates the formation of the π-π stacking interactions discussed previously. The specific conformation adopted in the solid state is a result of the interplay between intramolecular steric effects and the optimization of intermolecular packing forces.
Computational Chemistry and Quantum Chemical Investigations of 2 5 Methyl 1 Benzofuran 2 Yl Acetic Acid
Density Functional Theory (DFT) Studies
Geometry Optimization and Energetic Conformations (Monomer and Dimer Systems)
No published data is available on the optimized geometry, bond lengths, bond angles, or energetic conformations of the monomer and dimer systems of 2-(5-Methyl-1-benzofuran-2-yl)acetic acid.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
There are no available reports on the calculated vibrational frequencies or Potential Energy Distribution (PED) analysis for this compound, which would be necessary to assign and interpret its infrared and Raman spectra.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in the literature.
Molecular Electrostatic Potential (MEP) Mapping
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound are available to visualize its charge distribution and predict sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
An NBO analysis, which would provide insight into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions for this compound, has not been documented in published research.
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons. uni-muenchen.dechemicalbook.com This analysis is crucial for understanding the molecule's electrostatic potential, intermolecular interactions, and reactive sites. The charge distribution in this compound is influenced by the electronegativity of the oxygen atoms in the furan (B31954) ring and the carboxylic acid group, as well as the electron-donating methyl group on the benzene (B151609) ring.
In a typical Mulliken population analysis of a benzofuran (B130515) derivative, the oxygen atoms are expected to carry significant negative charges, while the adjacent carbon atoms and the acidic proton of the carboxyl group would exhibit positive charges. The distribution of these charges across the molecule is fundamental to its chemical behavior.
Table 1: Illustrative Mulliken Atomic Charges for a Benzofuran Acetic Acid Derivative (Note: The following data is illustrative and based on general principles and data for analogous compounds. Specific values for this compound would require a dedicated computational study.)
| Atom Number | Atom Type | Mulliken Charge (e) |
| O1 | Oxygen (furan) | -0.45 to -0.65 |
| C2 | Carbon | +0.20 to +0.40 |
| C8 | Carbon (benzene) | -0.10 to +0.10 |
| C11 (Methyl) | Carbon | -0.20 to -0.40 |
| O2 (Carbonyl) | Oxygen | -0.50 to -0.70 |
| O3 (Hydroxyl) | Oxygen | -0.60 to -0.80 |
| H (Hydroxyl) | Hydrogen | +0.40 to +0.60 |
Charge Transfer Characteristics
The charge transfer characteristics of this compound can be elucidated by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer, which is a key factor in determining a molecule's optical and electronic properties.
For benzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO is often distributed over the electron-accepting moieties. physchemres.org In the case of this compound, the acetic acid group can act as an electron-withdrawing group, facilitating charge transfer from the benzofuran core upon electronic excitation. Studies on the isomer 2-(5-methyl-1-benzofuran-3-yl)acetic acid have confirmed charge delocalization and intermolecular interactions through hydrogen bonding, which are crucial for its properties. researchgate.net
Global and Local Reactivity Descriptors
Local reactivity descriptors, such as the Fukui function, identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these descriptors would help in predicting its behavior in chemical reactions and its potential interactions with biological targets. Research on related benzofuran derivatives has utilized these descriptors to understand their reactive nature. physchemres.org
Table 2: Global Reactivity Descriptors (Illustrative) (Note: These values are for illustrative purposes and would be calculated from the HOMO and LUMO energies obtained in a specific computational study.)
| Parameter | Formula | Typical Value Range (eV) |
| HOMO Energy (E_HOMO) | - | -5.0 to -7.0 |
| LUMO Energy (E_LUMO) | - | -1.0 to -3.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.0 to 5.0 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.0 to 5.0 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.5 to 2.5 |
| Global Softness (S) | 1/(2η) | 0.2 to 0.33 |
Prediction of Non-Linear Optical (NLO) Properties
Benzofuran derivatives are recognized as promising candidates for non-linear optical (NLO) materials due to their extended π-conjugated systems that facilitate electron density redistribution under an external electric field. physchemres.org The NLO properties of a molecule are determined by its hyperpolarizability. Computational methods can predict the first-order hyperpolarizability (β) of a molecule, which is a measure of its NLO response.
For this compound, the presence of the electron-donating methyl group and the electron-withdrawing acetic acid group attached to the benzofuran core could lead to a significant NLO response. The intramolecular charge transfer from the benzofuran ring to the acetic acid moiety upon excitation is a key mechanism for enhancing hyperpolarizability. DFT calculations are a standard method for predicting these properties. physchemres.org
Molecular Dynamics Simulations
Validation and Comparison of Experimental and Theoretical Data
A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, this would involve comparing computationally predicted properties with those determined through experimental techniques.
A study on the isomer, 2-(5-methyl-1-benzofuran-3-yl)acetic acid, provides a template for such a comparison. uni-muenchen.de In that research, experimental data from FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy were compared with computationally obtained results from DFT calculations. uni-muenchen.de This comparison allows for the refinement of the computational model and provides a more robust understanding of the molecule's structure and properties. Typically, calculated vibrational frequencies and NMR chemical shifts show good agreement with experimental values after appropriate scaling. uni-muenchen.de
Table 3: Comparison of Experimental and Theoretical Data for a Benzofuran Acetic Acid Derivative (Illustrative) (Based on the approach for 2-(5-methyl-1-benzofuran-3-yl)acetic acid)
| Property | Experimental Method | Theoretical Method | Typical Correlation |
| Vibrational Frequencies | FT-IR, FT-Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | High, with scaling factor |
| NMR Chemical Shifts | ¹H and ¹³C NMR | GIAO | Good linear correlation |
| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Good agreement for λ_max |
| Geometric Parameters | X-ray Crystallography | DFT Optimization | Good agreement for bond lengths and angles |
Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar in Preclinical Models
Mechanism of Action Studies in Cellular Models (in vitro)
In vitro studies using cellular models are fundamental to understanding the molecular mechanisms underlying the biological activity of a compound, including its effects on cell health, proliferation, and death.
The benzofuran (B130515) nucleus is a common scaffold in compounds investigated for anticancer properties. nih.govresearchgate.netsemanticscholar.org Structure-activity relationship (SAR) studies have demonstrated that the biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the ring system. mdpi.comnih.gov Substitutions at the C-2 position, in particular, have been identified as crucial for cytotoxic activity against cancer cell lines. nih.gov
Derivatives of the 2-methyl-1-benzofuran core have been shown to possess anticancer potential. nih.gov Research on related halogenated derivatives of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate indicates that these compounds can induce apoptosis and cause cell cycle arrest in various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. nih.gov The mechanisms identified include the generation of reactive oxygen species and the induction of apoptosis through caspase-dependent or independent pathways. nih.gov For example, one derivative was found to cause cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov
Another family of complex benzofuran-containing natural products, the flavaglines (such as silvestrol), exerts anticancer activity by inhibiting translation initiation, a critical step in protein synthesis. researchgate.netunivie.ac.at This mechanism involves targeting the eIF4A RNA helicase, which leads to reduced proliferation and increased apoptosis in cancer cells. researchgate.netunivie.ac.at Although silvestrol (B610840) is structurally more complex than 2-(5-Methyl-1-benzofuran-2-yl)acetic acid, its activity underscores the potential of the benzofuran core in designing anticancer agents that target fundamental cellular processes.
Table 2: Investigated Anticancer Mechanisms of Related Benzofuran Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | Investigated Mechanism(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Halogenated 2-methyl-1-benzofuran derivative | A549 (Lung), HepG2 (Liver) | Cell Cycle Arrest, Apoptosis Induction, ROS Generation | Caused cell cycle arrest at S and G2/M phases and exhibited pro-oxidative and proapoptotic properties. | nih.gov |
These findings suggest that the anticancer activity of benzofuran derivatives can occur through multiple mechanisms. nih.gov The presence of a methyl group at the 5-position and an acetic acid side chain at the 2-position on the benzofuran ring of the title compound would be expected to critically influence its specific cytotoxic profile and mechanism of action.
Studies on Cellular Processes and Viability (e.g., anticancer activity mechanisms)
Apoptosis Induction Pathways (e.g., Caspase activation)
The induction of apoptosis, or programmed cell death, is a key mechanism through which certain chemical compounds exert their therapeutic effects, particularly in the context of cancer. Research into benzofuran derivatives has revealed their potential to trigger this cellular process.
In studies involving benzofuran-isatin conjugates, a derivative of the core benzofuran structure, pro-apoptotic activity has been observed in colorectal cancer cell lines, such as HT29 and SW620. nih.gov Specifically, Compound 5a, identified as 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, has demonstrated a dose-dependent induction of apoptosis. nih.gov At a concentration of 20 μM, this compound significantly increased apoptosis by 4.0-fold in HT29 cells and 2.5-fold in SW620 cells compared to a 10 μM concentration. nih.gov
The molecular mechanisms underlying this pro-apoptotic effect involve the mitochondrial-dependent pathway. nih.gov This is evidenced by the suppression of the anti-apoptotic protein Bcl-2 and the enhancement of PARP cleavage, which in turn inhibits DNA repair mechanisms. nih.gov Further investigation into this pathway has shown that these benzofuran-isatin conjugates can modulate the expression of various anti-apoptotic and pro-apoptotic proteins. nih.gov The process of apoptosis is often mediated by a family of cysteine proteases known as caspases. In yeast models, which share conserved apoptotic pathways with mammalian cells, the metacaspase Yca1p, a caspase-like protein, is implicated in acetic acid-induced regulated cell death (AA-RCD). frontiersin.org While not a direct study on this compound, this highlights the general importance of caspase-like activity in apoptosis induced by acidic compounds. frontiersin.org
Modulation of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular processes. mdpi.com At low levels, they function as signaling molecules, but at high concentrations, they can cause significant damage to cell structures, leading to oxidative stress. mdpi.com The generation of ROS is a common feature of apoptosis. nih.gov
Under normal metabolic conditions, a small percentage of consumed oxygen is converted into ROS like singlet oxygen, superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals in organelles such as chloroplasts and mitochondria. mdpi.com However, under stress conditions, ROS production can increase dramatically, overwhelming the cell's antioxidant defense systems and leading to oxidative burst. mdpi.com This burst can damage biomolecules and disrupt cellular redox homeostasis. mdpi.com
In the context of acetic acid-induced apoptosis in yeast, the accumulation of ROS is a characteristic marker. nih.gov This suggests that the mechanism of cell death induced by acidic compounds may involve the modulation of ROS levels. While direct evidence for this compound is not available, the known apoptotic effects of related benzofuran structures and the general mechanism of acetic acid-induced apoptosis point towards a potential role for ROS modulation. nih.govnih.gov
Antibacterial and Antifungal Activity Mechanisms
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial properties, including activity against various bacteria and fungi. nih.govnih.gov
Inhibition of Microbial Growth Against Specific Strains
The antimicrobial efficacy of benzofuran derivatives has been evaluated against a range of microbial strains. For instance, various synthesized (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have been tested against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri, Proteus mirabilis, and Candida albicans. nih.gov
One particular derivative, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, was found to be the most active against S. aureus. nih.gov Several other compounds in this series showed very strong antifungal activity against C. albicans. nih.gov
Furthermore, some aryl [3-(imidazol-1-yl/triazol-1-ylmethyl/methyl) benzofuran-2-yl] ketones and their corresponding ketoximes have shown moderate antifungal activities. nih.gov In another study, benzofuran-5-ol (B79771) derivatives exhibited potent antifungal activity, in some cases superior or comparable to the standard drug 5-fluorocytosine, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov
The inhibitory action of these compounds is not limited to planktonic cells. Acetic acid, the parent acid of the subject compound, has shown the ability to eradicate preformed biofilms of colistin-resistant Pseudomonas aeruginosa at concentrations of 4 and 8 times the minimum inhibitory concentration (MIC). nih.gov Similarly, methanol (B129727) extracts of Trigonella foenumgraecum, containing various organic acids, have demonstrated the ability to decrease the biofilm activity of both E. coli and S. aureus at sub-MIC levels. mdpi.com
Table 1: Antimicrobial Activity of Benzofuran Derivatives Against Specific Strains
| Compound/Extract | Target Microorganism | Activity/Observation |
|---|---|---|
| (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | Staphylococcus aureus | Most active derivative in its series nih.gov |
| Various (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | Candida albicans | Very strong antimicrobial effect nih.gov |
| Benzofuran-5-ol derivatives | Various fungal species | Complete growth inhibition at 1.6-12.5 μg/mL nih.gov |
| Acetic Acid | Colistin-resistant Pseudomonas aeruginosa | Effective in removing preformed biofilms nih.gov |
| Trigonella foenumgraecum methanol extract | E. coli and S. aureus | Decreased biofilm activity mdpi.com |
Putative Target Identification within Microbial Systems
The mechanisms by which benzofuran derivatives exert their antimicrobial effects are multifaceted. For acetic acid, a key mechanism against colistin-resistant P. aeruginosa involves increasing the permeability of both the outer and inner bacterial membranes, polarizing the membrane potential, and decreasing the reduction potential in a concentration-dependent manner. nih.gov Furthermore, it has been shown to inhibit the expression of genes related to the Type III Secretion System (T3SS) and quorum sensing (QS). nih.gov
In a broader context, some 2(5H)-furanone derivatives, which share a furanone ring structure, have been found to interfere with the Staphylococcus aureus Agr quorum-sensing system. unica.it This interference can potentiate the action of conventional antibiotics like fusidic acid against biofilms. unica.it The proposed mechanism involves the interaction of these compounds with the LytTR domain of the AgrA protein, a key component of the QS system. unica.it
Anti-inflammatory and Analgesic Activity Mechanisms
Benzofuran derivatives have also been investigated for their potential anti-inflammatory and analgesic properties. nih.gov
The analgesic activity of related compounds has been assessed using the acetic acid-induced writhing test in mice, a model for peripheral pain. jnu.ac.bdplos.org In this test, the intraperitoneal injection of acetic acid induces a localized inflammatory response and pain, characterized by abdominal constrictions or "writhing." mdpi.com The mechanism involves the release of inflammatory mediators such as prostaglandins. mdpi.com Compounds that inhibit this writhing response are considered to have analgesic properties. For example, a study on N-(benzo[d]thiazol-2-yl)acetamides demonstrated significant inhibition of writhing in mice. jnu.ac.bd
The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.govnih.gov While some benzofuran derivatives have been designed as non-ulcerogenic non-steroidal anti-inflammatory drugs (NSAIDs), certain derivatives, like the model compound 2-methyl-2-[1-(3-benzoyl-4-phenyl-1,4-dihydropyridyl)]acetic acid, did not inhibit COX-1 or COX-2. nih.gov However, another salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher affinity for COX-2 in silico and significantly reduced inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, suggesting it may act by inhibiting COX-2 and the NF-κβ signaling pathway. nih.gov
Structure-Activity Relationship (SAR) Derivations
The biological activity of benzofuran derivatives is highly dependent on their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective compounds. nih.govmdpi.com
For anticancer activity, the introduction of substituents at specific positions within the benzofuran core can significantly alter its therapeutic value. mdpi.com For example, a nitro group at a specific position was found to boost activity by reducing the melting temperature of DNA in cancer cells. mdpi.com The presence of a phenolic hydroxy group on the benzofuran scaffold is also considered crucial for modulating anticancer activity, as it can form favorable interactions with the target. mdpi.com
In the context of analgesic activity, studies on 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives have shown that the nature of the substituent at the R3-position (ester, acid, or amide) is a key determinant of potency. nih.gov The order of potency was generally found to be methyl ester > acetic acid or acetamide, although this could be altered by the substituent at the C-4 position. nih.gov
For antimicrobial activity, SAR studies on a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives revealed that 5-nitroimidazole analogues were significantly more effective against a wide spectrum of bacteria than their 4-nitroimidazole (B12731) counterparts. researchgate.net In another series of benzofuran derivatives, an unsubstituted benzofuran ring and a highly substituted side chain attached to a hydrazide moiety appeared to be more effective for antifungal activity. nih.gov
Influence of Substituents and Structural Modifications on Biological Potency and Selectivity
The biological profile of this compound is intrinsically linked to its chemical structure, which serves as a versatile scaffold for modification. Structure-activity relationship (SAR) studies on the benzofuran core and its side chains have revealed that even minor chemical alterations can significantly impact biological potency and selectivity across various therapeutic targets. scienceopen.comrsc.org
The benzofuran nucleus itself, a fusion of a benzene (B151609) and a furan (B31954) ring, is a key pharmacophore found in many natural and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. scienceopen.comresearchgate.net The substitution pattern on the benzene ring of the benzofuran core is a critical determinant of activity. For instance, the position and nature of substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
In the broader class of benzofuran derivatives, the introduction of different substituents has led to varied pharmacological outcomes. For example, halogenation of the benzofuran ring has been shown to influence antimicrobial activity. rsc.org Specifically, in a series of 2-(5-halo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid analogues, the presence and position of a halogen atom affect the solid-state structure and potentially the biological activity. nih.gov The addition of methyl groups, such as in 2-(5,7-Dimethyl-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid, also alters the molecular properties, which can impact efficacy and selectivity. nih.gov
Modifications to the acetic acid side chain at the 2-position of the benzofuran ring are another key area of SAR exploration. Altering the length of the alkyl chain, for instance, from acetic to propanoic or butanoic acid, can affect the compound's binding affinity to its target. nih.gov Furthermore, converting the carboxylic acid to its corresponding amides or esters introduces new possibilities for interaction. The synthesis of 2-(benzofuran-2-yl)acetic acid amides has been explored for developing potential antifungal agents, where the nature of the amine substituent plays a crucial role in determining the antifungal potency. nih.gov
The following table summarizes the influence of key structural modifications on the biological activity of the benzofuran-2-yl-acetic acid scaffold based on related compounds.
| Structural Modification | Position of Modification | Observed Influence on Biological Activity |
| Addition of Halogen (e.g., Fluoro) | Benzene ring (e.g., C5, C7) | Alters electronic properties and lipophilicity, potentially enhancing antimicrobial or other activities. rsc.orgnih.gov |
| Addition of Methyl Group | Benzene ring (e.g., C5, C7) | Modifies steric and electronic profile, which can influence receptor binding and selectivity. nih.gov |
| Alkyl Chain Elongation | Acetic Acid Side Chain | Changing from acetic to propanoic or butanoic acid can alter binding affinity and potency. nih.gov |
| Carboxylic Acid Derivatization | Acetic Acid Side Chain | Conversion to amides or esters can modulate pharmacokinetic properties and introduce new interaction points, impacting potency (e.g., antifungal activity). nih.gov |
| Phenyl Ring Substitution (in related amides) | Amide moiety | Substituents like hydroxyl or fluoro on a phenylamide moiety significantly affect biological activity, such as antifungal efficacy. nih.gov |
These findings underscore the importance of systematic structural modification in optimizing the therapeutic potential of this compound and its derivatives.
Stereochemical Influences on Mechanistic Pathways
Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets, which are typically chiral macromolecules like enzymes and receptors. While this compound is an achiral molecule, the introduction of a chiral center, most commonly by substitution on the α-carbon of the acetic acid side chain, would result in stereoisomers (enantiomers) that could exhibit distinct pharmacological profiles.
For example, the synthesis of 2-(benzofuran-2-yl)propanoic acid, an analogue of the title compound, introduces a chiral center at the α-carbon. nih.gov The resulting (R)- and (S)-enantiomers could follow different mechanistic pathways or display varying potencies. This is because the three-dimensional arrangement of atoms in each enantiomer would lead to differential binding affinities and orientations within the active site of a target protein. One enantiomer may fit perfectly, leading to a potent biological response, while the other may bind weakly or not at all.
General principles of stereochemistry in drug action suggest that differences between enantiomers can manifest in several ways:
Pharmacodynamic Differences : One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to undesirable side effects.
Pharmacokinetic Differences : The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ. Enzymes involved in drug metabolism are often stereoselective, leading to different metabolic rates and pathways for each enantiomer.
In the context of biosynthetic pathways, the stereochemical course of enzymatic reactions is highly specific. For instance, in the biosynthesis of terpenoids, enzymes can distinguish between different enantiomers of an intermediate substrate, leading to a specific stereoisomer as the final product. nih.gov This highlights the high degree of stereochemical control in biological systems, which would similarly apply to the interaction of chiral benzofuran derivatives with their targets. Therefore, if this compound were to be developed into a chiral analogue, the investigation of the individual stereoisomers would be crucial for understanding its precise mechanism of action and optimizing its therapeutic index.
Preclinical in vivo Studies for Mechanistic Insights
Rodent Models for Glucose Regulation and Insulin (B600854) Secretion Mechanistic Insights
Benzofuran derivatives are among the classes of compounds investigated for their potential in managing metabolic disorders, including type 2 diabetes. researchgate.net Preclinical studies using rodent models are essential for elucidating the mechanisms by which these compounds may influence glucose homeostasis and insulin secretion. While specific in vivo mechanistic studies on this compound are not extensively detailed in the public domain, the activities of related compounds provide a framework for potential mechanisms.
Rodent models of type 2 diabetes, such as those induced by a high-fat diet combined with a low dose of streptozotocin (B1681764) (HFD/STZ), are commonly used to mimic the human condition of insulin resistance and subsequent β-cell dysfunction. nih.govnih.gov In these models, researchers can assess the effects of a test compound on key metabolic parameters.
A plausible mechanism of action for benzofuran acetic acid derivatives involves the activation of free fatty acid receptors (FFARs), such as GPR40 (also known as FFA1). GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by fatty acids potentiates glucose-stimulated insulin secretion (GSIS). Compounds that act as GPR40 agonists are therefore of significant interest as potential glucose-dependent insulinotropic agents. The investigation of 2-(5-Methyl-1-benzofuran-3-yl)acetic acid derivatives as GPR40 agonists suggests that this target is relevant for this structural class. medcraveonline.com
In a typical preclinical rodent study investigating a compound like this compound, the following mechanistic insights would be sought:
| Parameter Measured | Rodent Model | Mechanistic Insight |
| Oral Glucose Tolerance Test (OGTT) | HFD/STZ-induced diabetic mice or rats | Evaluates improvement in glucose disposal and overall glucose homeostasis. |
| Insulin Levels during OGTT | HFD/STZ-induced diabetic mice or rats | Determines if the compound enhances glucose-stimulated insulin secretion, a key feature of GPR40 agonists. |
| Pancreatic β-cell Mass and Function | Histological analysis of pancreatic tissue from treated rodents | Assesses potential protective or regenerative effects on β-cells. |
| Gene and Protein Expression (e.g., GPR40, GLUT4) | Pancreatic islets, muscle, and adipose tissue | Provides direct evidence of target engagement and downstream signaling pathways involved in insulin secretion and glucose uptake. |
These studies in validated rodent models are critical for understanding how this compound might exert potential anti-diabetic effects, primarily by exploring its role in modulating insulin secretion pathways.
Antiseizure and Antinociceptive Activity Mechanisms in Animal Models
The benzofuran scaffold is present in compounds that have demonstrated a range of central nervous system activities, including anticonvulsant and antinociceptive effects. medcraveonline.comnih.gov Preclinical animal models are indispensable for characterizing these activities and uncovering the underlying mechanisms.
Antiseizure Activity: The anticonvulsant potential of new chemical entities is often initially screened using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in rodents. nih.govnih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.gov Benzofuran derivatives have shown protective effects in these models, indicating their potential to modulate neuronal excitability. nih.govnih.gov Mechanistic studies would aim to identify the specific molecular targets, such as voltage-gated ion channels (e.g., sodium or calcium channels) or neurotransmitter systems (e.g., GABAergic or glutamatergic pathways).
Antinociceptive Activity: The pain-relieving properties of benzofuran derivatives are evaluated in various animal models of nociception. nih.govnih.gov These include chemically induced pain models, such as the acetic acid-induced writhing test and the formalin test, as well as thermal pain models like the hot-plate test. nih.govnih.gov The formalin test is particularly useful as it has two distinct phases: an initial neurogenic phase followed by a later inflammatory phase, allowing for some differentiation of the mechanism of action.
Studies on related benzofuran compounds have provided insights into potential antinociceptive mechanisms. For example, the analgesic action of 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran was found to be independent of the opioid system but was partially dependent on the serotoninergic pathway. nih.gov This suggests that the antinociceptive effects of some benzofuran derivatives may be mediated through the modulation of descending pain inhibitory pathways.
The following table outlines common animal models used to investigate the antiseizure and antinociceptive mechanisms of compounds like this compound.
| Activity | Animal Model | Primary Endpoint | Potential Mechanistic Insight |
| Antiseizure | Maximal Electroshock (MES) Test (Mice/Rats) | Abolition of hind-limb tonic extension | Activity against generalized tonic-clonic seizures; potential interaction with voltage-gated sodium channels. nih.gov |
| Antiseizure | Subcutaneous Pentylenetetrazole (scPTZ) Test (Mice/Rats) | Prevention of clonic seizures | Activity against absence seizures; potential modulation of GABAergic transmission or T-type calcium channels. nih.gov |
| Antinociceptive | Acetic Acid-Induced Writhing (Mice) | Reduction in the number of writhes | Peripheral and/or central analgesic activity. nih.gov |
| Antinociceptive | Formalin Test (Mice/Rats) | Reduction in paw licking time (early and late phases) | Differentiates between neurogenic and inflammatory pain mechanisms; potential modulation of serotoninergic or other non-opioid pathways. nih.gov |
| Antinociceptive | Hot-Plate Test (Mice/Rats) | Increased latency to paw lick or jump | Centrally mediated analgesia. nih.gov |
Through these established preclinical models, the specific mechanisms by which this compound may exert antiseizure or antinociceptive effects can be systematically investigated.
Future Directions and Research Perspectives
Computational Design and De Novo Synthesis of Novel Analogs with Enhanced Target Specificity
The future of drug discovery for benzofuran (B130515) derivatives, including analogs of 2-(5-Methyl-1-benzofuran-2-yl)acetic acid, will heavily rely on computational and de novo design strategies. These approaches facilitate the creation of novel molecules with improved potency and selectivity for specific biological targets.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in predicting the binding affinities and biological activities of new analogs before their synthesis. For instance, molecular docking can be used to simulate the interaction of designed benzofuran acetic acid derivatives with the active sites of target proteins, such as enzymes or receptors. This allows for the rational design of modifications to the core structure of this compound to enhance these interactions.
De novo design algorithms can generate entirely new molecular structures that are optimized to fit a specific binding site. This approach is not limited to simple modifications of an existing scaffold but can propose novel benzofuran-based compounds with potentially superior properties. The integration of artificial intelligence and machine learning in these design processes is expected to accelerate the discovery of lead compounds.
A key focus will be on designing analogs with enhanced target specificity to minimize off-target effects and associated toxicities. This can be achieved by exploiting subtle differences in the binding pockets of related proteins. For example, by modifying the substituents on the benzofuran ring or the acetic acid side chain, it is possible to create analogs that selectively inhibit a particular enzyme isoform, which is crucial for developing safer and more effective therapeutics.
Exploration of Novel Biological Targets and Mechanistic Pathways
While benzofuran derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties, the full spectrum of their potential biological targets remains to be explored. Future research will undoubtedly focus on identifying and validating novel targets and elucidating the underlying mechanistic pathways for compounds like this compound and its analogs.
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. scienceopen.com Research has shown that benzofuran derivatives can act as inhibitors of enzymes such as cholinesterases, which is relevant for Alzheimer's disease, and kinases, which are implicated in cancer. nih.govnih.gov For instance, certain 2-arylbenzofuran derivatives have been designed and evaluated as potential dual inhibitors of cholinesterases and BACE1 for the treatment of Alzheimer's disease. nih.gov
Future investigations will likely expand to other target classes. For example, the potential of benzofuran acetic acids to modulate ion channels, nuclear receptors, or protein-protein interactions is an area ripe for exploration. The identification of novel targets will be facilitated by high-throughput screening of compound libraries against diverse biological assays, as well as by chemoproteomics approaches that can identify the protein targets of a small molecule in a cellular context.
Understanding the mechanistic pathways through which these compounds exert their effects is another critical research avenue. This involves detailed cellular and molecular biology studies to unravel the downstream signaling cascades affected by the binding of a benzofuran analog to its target. Such knowledge is essential for the rational development of these compounds into therapeutic agents. For example, some benzofuran derivatives have been shown to induce apoptosis in cancer cells, and future work will aim to pinpoint the specific apoptotic pathways that are activated. nih.gov
Development of Advanced Synthetic Methodologies for Complex Benzofuran Acetic Acid Derivatives
The synthesis of complex and functionally diverse benzofuran acetic acid derivatives presents a significant challenge that will be addressed by the development of advanced synthetic methodologies. While classical methods for benzofuran synthesis exist, there is a continuous drive to develop more efficient, versatile, and environmentally friendly approaches.
Recent years have seen the emergence of novel catalytic strategies for the construction of the benzofuran ring system. d-nb.info These include transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and C-H activation/functionalization reactions. d-nb.info These methods allow for the introduction of a wide range of substituents onto the benzofuran core, enabling the synthesis of diverse compound libraries for biological screening.
One area of future focus will be the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms in more complex benzofuran analogs. This is particularly important for compounds with chiral centers, as different stereoisomers can have vastly different biological activities.
Furthermore, the development of one-pot and multicomponent reactions for the synthesis of benzofuran acetic acid derivatives will be a priority. mdpi.com These strategies offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. For example, a one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported, showcasing the potential for creating complex heterocyclic systems in a single operation. d-nb.info
The application of flow chemistry and microwave-assisted synthesis is also expected to play an increasingly important role in the synthesis of benzofuran derivatives. These technologies can accelerate reaction rates, improve yields, and allow for better control over reaction conditions.
Interdisciplinary Approaches in Benzofuran Research
The future of research on this compound and its analogs will be characterized by increasingly interdisciplinary approaches, integrating chemistry, biology, medicine, and materials science. This collaborative effort will be crucial for unlocking the full potential of this versatile class of compounds.
In medicinal chemistry , the collaboration between synthetic chemists and biologists will be essential for the design, synthesis, and biological evaluation of new drug candidates. nih.govmedcraveonline.com This includes not only the development of therapeutics for human diseases but also for veterinary applications.
In the field of agrochemicals , benzofuran derivatives have shown promise as herbicides, insecticides, and fungicides. scienceopen.com Interdisciplinary research involving chemists, biologists, and agricultural scientists will be necessary to develop new and effective crop protection agents based on the benzofuran scaffold.
The unique photophysical properties of some benzofuran derivatives make them attractive candidates for applications in materials science . researchgate.net Research at the interface of chemistry and materials science could lead to the development of novel organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and other advanced materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(5-Methyl-1-benzofuran-2-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-methyl-1-benzofuran-2-yl)acetate is refluxed with KOH in a methanol-water mixture (5–10 h), followed by acidification with HCl to precipitate the product. Yield optimization (up to 83%) requires precise stoichiometry (1:5 molar ratio of ester:KOH) and controlled pH during extraction .
- Key Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Ester hydrolysis | KOH (6 mmol), MeOH:H₂O (1:1), 5 h reflux | 82–83% |
| Acidification | pH = 1 (HCl), chloroform extraction | 78–80% purity |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- X-ray diffraction (XRD) : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.2090 Å, b = 20.3796 Å, c = 7.4335 Å, β = 95.980°, Z = 8 .
- NMR/FT-IR : Carboxylic acid O–H stretch at ~2500–3000 cm⁻¹ (broad); benzofuran C–O–C vibration at 1240–1270 cm⁻¹.
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?
- Analysis : The compound forms centrosymmetric dimers via O–H···O hydrogen bonds (2.65–2.72 Å) between carboxylic groups. Weak C–H···π interactions (3.38–3.50 Å) and π–π stacking (slippage: 0.909 Å) between benzofuran rings enhance thermal stability (m.p. 370–424 K) .
- Table : Interatomic Distances
| Interaction Type | Distance (Å) |
|---|---|
| O–H···O (dimer) | 2.65–2.72 |
| C–H···π (furan) | 3.38–3.50 |
| π–π stacking | 3.505 |
Q. What computational or experimental strategies resolve discrepancies in crystallographic refinement?
- Approach : Use SHELX software for high-resolution refinement. For twinned crystals, employ SHELXL’s twin law matrix (BASF parameter) and validate with Rint < 0.03. Hydrogen atoms are positioned via riding models (C–H = 0.95–0.98 Å) .
- Case Study : A structure with R-factor 0.036 was achieved using 4,172 reflections (θ = 2.9–23.9°), with extinction correction applied (k = 0.0026) .
Q. How can substituent variations on the benzofuran ring modulate bioactivity?
- Hypothesis : While 5-methyl substitution enhances lipophilicity (logP ≈ 2.1), replacing methyl with halogens (e.g., F, Br) or sulfanyl groups (e.g., –SMe) may improve antimicrobial potency, as seen in analogs with MICs < 10 µM .
- Design Framework :
| Substituent | Expected Impact |
|---|---|
| 5-Fluoro | Increased electronegativity, H-bonding |
| 3-Sulfanyl | Enhanced π–donor capacity |
Methodological Considerations
- Software : Use ORTEP-3 for thermal ellipsoid visualization and SHELX for structure solution/refinement .
- Data Contradictions : Discrepancies in unit cell parameters (e.g., a = 12.2090 Å vs. 9.1261 Å in cyclohexyl analogs) arise from substituent-induced steric effects; validate via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
